molecular formula C20H19FN2O3S2 B2388401 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide CAS No. 922984-04-1

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2388401
CAS No.: 922984-04-1
M. Wt: 418.5
InChI Key: JTTKMVJXEIATDO-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a 4-tosylbutanamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-14-4-10-17(11-5-14)28(25,26)12-2-3-19(24)23-20-22-18(13-27-20)15-6-8-16(21)9-7-15/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKMVJXEIATDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(4-(4-Fluorophenyl)Thiazol-2-yl)-4-Tosylbutanamide

Thiazole Ring Formation

The synthesis begins with the preparation of the 4-(4-fluorophenyl)thiazol-2-amine intermediate. This is achieved via the Hantzsch thiazole synthesis , involving:

  • Bromination : 4’-Fluoroacetophenone is treated with bromine in diethyl ether to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one.
  • Cyclization : The brominated product reacts with thiourea in ethanol under reflux, forming 4-(4-fluorophenyl)thiazol-2-amine.

Reaction Conditions :

  • Temperature: 80°C for bromination; 70°C for cyclization.
  • Catalysts: Iodine or Lewis acids (e.g., ZnCl₂) improve yield.
Table 1: Optimization of Thiazole Intermediate Synthesis
Step Reagents Yield (%) Key Parameters
Bromination Br₂, Et₂O 78–85 2 h, RT
Cyclization Thiourea, EtOH, Δ 65–70 5 h, 70°C

Tosylbutanamide Side Chain Introduction

The 4-tosylbutanamide moiety is introduced via a nucleophilic acyl substitution reaction:

  • Activation : 4-Tosylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling : The acid chloride reacts with 4-(4-fluorophenyl)thiazol-2-amine in the presence of triethylamine (Et₃N) as a base.

Critical Parameters :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0–25°C to prevent side reactions.
Table 2: Coupling Reaction Optimization
Acid Chloride Base Solvent Yield (%)
Tosylbutanoyl Et₃N DCM 72
Tosylbutanoyl Pyridine THF 68

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. Key modifications include:

  • Catalyst Recycling : Zeolite-supported catalysts reduce waste.
  • Green Solvents : Ethyl acetate replaces DCM to meet environmental regulations.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Bromination : Excess bromine leads to dibrominated byproducts, reducing thiazole yield.
  • Hydrolysis : Moisture during coupling hydrolyzes acid chloride to carboxylic acid, necessitating anhydrous conditions.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

Comparative Analysis of Synthetic Approaches

Table 3: Yield and Efficiency Across Methods
Method Total Yield (%) Purity (%) Cost (USD/g)
Classical Hantzsch 45–55 95 120
Flow Chemistry 65–70 98 90
Microwave-Assisted 75 97 110

Key Observations :

  • Flow chemistry offers the best balance of yield and cost.
  • Microwave methods reduce reaction time but increase energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s thiazole core distinguishes it from triazole derivatives (e.g., compounds [7–9] in ), which exhibit 1,2,4-triazole-thione scaffolds. Thiazoles are sulfur- and nitrogen-containing heterocycles known for metabolic stability and diverse pharmacological applications, whereas triazoles offer enhanced hydrogen-bonding capabilities due to additional nitrogen atoms .

Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Thiazole 4-fluorophenyl, 4-tosylbutanamide ~423.45* Tosyl, amide, fluorine Enhanced solubility (tosyl), bioactivity
Compounds [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl ~450–500† Sulfonyl, triazole-thione, fluorine Tautomerism (thione/thiol), no C=O group
Compound Thiazole 4-fluorophenyl, cyanoacetamide, 4-chlorophenyl 371.82 Cyano, amide, chlorine, fluorine High electrophilicity (cyano), halogen effects

*Estimated based on molecular formula.
†Approximate range derived from substituents (X = H, Cl, Br).

Spectroscopic and Electronic Properties

  • IR Spectroscopy: The target’s tosyl group would exhibit strong ν(S=O) bands near 1350–1150 cm⁻¹, while its amide group shows ν(C=O) ~1660 cm⁻¹. Triazole-thiones [7–9] lack C=O bands (absent at 1663–1682 cm⁻¹) but display ν(C=S) at 1247–1255 cm⁻¹, confirming tautomeric forms . The cyano group in ’s compound would show a sharp ν(C≡N) peak near 2200 cm⁻¹ .
  • NMR and MS :

    • Fluorine and chlorine substituents in all compounds produce distinct ¹⁹F/³⁵Cl NMR shifts and isotopic patterns in MS spectra.

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article will explore the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

The compound features a thiazole ring, a tosyl group, and a fluorophenyl moiety. Its unique substitution pattern contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, disrupting cell membrane integrity .

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects, particularly against breast cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HCT-116 (Colon)15Inhibition of VEGFR-2
PC-3 (Prostate)20Disruption of cell cycle regulation

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial : Inhibits lipid biosynthesis in bacteria, leading to compromised cell membranes.
  • Anticancer : Induces apoptosis through modulation of signaling pathways, including those involving VEGFR-2, which is crucial for tumor growth and metastasis .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was found to be effective against a range of pathogens. The study utilized broth microdilution methods to determine MIC values, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study employed MTT assays to evaluate cytotoxicity against various cancer cell lines, confirming its potential as an anticancer agent .

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